Cas no 23290-26-8 (Δ7-Avenasterol (E/Z mixture))

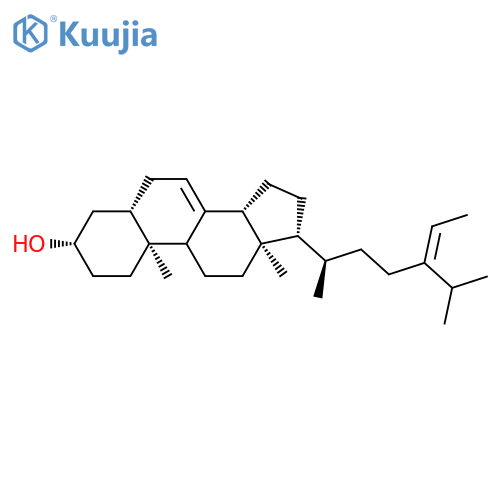

Δ7-Avenasterol (E/Z mixture) structure

商品名:Δ7-Avenasterol (E/Z mixture)

Δ7-Avenasterol (E/Z mixture) 化学的及び物理的性質

名前と識別子

-

- Stigmasta-7,24(28)-dien-3-ol,(3b,5a,24Z)-

- Delta 7-avenasterol

- (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Δ-7 Avenasterol

- Δ7-Avenasterol

- 24Z-Ethylidenelathosterol

- avenasterol

- UNII-I0WYR6393O

- Z-24-Ethylidene-5alpha-cholest-7-en-3beta-ol

- 3beta-Hydroxy-5alpha-stigmasta-7,24(28)Z-diene

- 5alpha-Stigmasta-7,24(28)-dien-3-ol

- 5alpha-Stigmasta-7,Z-24(28)-diene-3beta-ol

- (24z)-24-ethylidene-5alpha-cholest-7-en-3beta-ol

- (3S,5S,9R,10S,13R,14R,17R)-17-((R,Z)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- (Z)-5alpha-Stigmasta-7,24(28)-dien-3beta-ol

- 23290-26-8

- 24Z-ethylidene-cholest-7-en-3beta-ol

- (3S,5S,9R,10S,13R,14R,17R)-17-((R)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

- (24Z)-5alpha-Stigmasta-7,24(28)-dien-3beta-ol

- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- CS-0027649

- (3S, 5S, 9R, 10S, 13R, 14R, 17R)-10, 13-dimethyl-17-[(Z, 2R)-5-propan-2-ylhept-5-en-2-yl]-2, 3, 4, 5, 6, 9, 11, 12, 14, 15, 16, 17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

- Stigmasta-7,24(28)-dien-3-ol, (3b,5a,24Z)-

- AVENASTEROL, .DELTA.7

- I0WYR6393O

- 1ST000356

- 5alpha-Stigmasta-7,24(28)-dien-3beta-ol

- big up tri, open7-Avenasterol

- 7212-91-1

- delta7-Avenasterol

- 5alpha-Stigmasta-7,Z-24(28)-diene-3.beta-ol

- Z-24-ETHYLIDENE-5.ALPHA.-CHOLEST-7-EN-3.BETA.-OL

- (24Z)-24-Ethyl-5alpha-cholesta-7,24(28)-dien-3beta-ol

- LMST01040154

- HY-107210

- Stigmasta-7,24(28)-dien-3-ol, (3beta,5alpha,24Z)-

- 7-Dehydroavenasterol

- AVENASTEROL, DELTA7

- AKOS027326804

- 22850-11-9

- Delta(7)-avenasterol

- (3I2,24Z)-Stigmasta-5,24(28)-dien-3-ol

- 24(Z)-Ethylidenecholest-5-en-3I2-ol

- (Z)-5I+--Stigmasta-7,24(28)-dien-3I2-ol

- (3beta,5alpha,24Z)-Stigmasta-7,24(28)-dien-3-ol

- (3I2,5I+-,24Z)-Stigmasta-7,24(28)-dien-3-ol

- DA-72653

- (24Z)-24-Ethyl-5I+--cholesta-7,24(28)-dien-3I2-ol

- 3I2-Hydroxy-5I+--stigmasta-7,24(28)Z-diene

- Stigmasta-5-cis,24(28)-dien-3I2-ol

- DTXCID70100349

- 5I+--Stigmasta-7,Z-24(28)-diene-3I2-ol

- (Z)-24-Ethylcholesta-5,24(28)-dien-3I2-ol

- (Z)-Stigmasta-5,24(28)-dien-3I2-ol

- CHEBI:166888

- Z-24-Ethylidene-5I+--cholest-7-en-3I2-ol

- (24Z)-24-Ethylcholesta-5,24(28)-dien-3I2-ol

- (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-((Z,2R)-5-propan-2-ylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol

- DTXSID10177858

- 5I+--Stigmasta-7,24(28)-dien-3-ol

- (Z)-24-ethylidene-5alpha-cholest-7-en-3beta-ol

- 24-Ethylcholesta-5,24(28)Z-dien-3I2-ol

- (24Z)-5I+--Stigmasta-7,24(28)-dien-3I2-ol

- Δ7-Avenasterol (E/Z mixture)

-

- インチ: InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27?,28+,29-/m1/s1

- InChIKey: MCWVPSBQQXUCTB-SLPSUXHFSA-N

- ほほえんだ: C/C=C(/CC[C@H]([C@H]1CC[C@H]2C3=CC[C@H]4C[C@H](CC[C@]4(C)C3CC[C@]12C)O)C)\C(C)C

計算された属性

- せいみつぶんしりょう: 412.37100

- どういたいしつりょう: 412.370516150g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 8.6

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: Not available

- ふってん: 503.1±49.0 °C at 760 mmHg

- フラッシュポイント: 115.9±21.8 °C

- ようかいど: Insuluble (1.2E-6 g/L) (25 ºC),

- PSA: 20.23000

- LogP: 7.94490

Δ7-Avenasterol (E/Z mixture) セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

Δ7-Avenasterol (E/Z mixture) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3815-5mg |

Delta 7-avenasterol |

23290-26-8 | 5mg |

¥ 15100 | 2024-07-20 | ||

| A2B Chem LLC | AB22644-25mg |

Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |

23290-26-8 | 98% by HPLC | 25mg |

$2678.00 | 2024-04-20 | |

| A2B Chem LLC | AB22644-1000mg |

Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |

23290-26-8 | 98% by HPLC | 1000mg |

$40267.00 | 2024-04-20 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3815-5 mg |

Delta 7-avenasterol |

23290-26-8 | 5mg |

¥5355.00 | 2022-04-26 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D923286-5mg |

DELTA7-AVENASTEROL |

23290-26-8 | ,HPLC≥95% | 5mg |

¥5,500.00 | 2022-01-10 | |

| TRC | A794825-5mg |

Δ7-Avenasterol (E/Z mixture) |

23290-26-8 | 5mg |

$ 2144.00 | 2023-04-19 | ||

| TRC | A794825-.5mg |

Δ7-Avenasterol (E/Z mixture) |

23290-26-8 | .5mg |

$ 278.00 | 2023-04-19 | ||

| TRC | A794825-0.5mg |

Δ7-Avenasterol (E/Z mixture) |

23290-26-8 | 0.5mg |

$ 245.00 | 2023-02-03 | ||

| TargetMol Chemicals | TN3815-5 mg |

Delta 7-avenasterol |

23290-26-8 | 98% | 5mg |

¥ 40,950 | 2023-07-11 | |

| A2B Chem LLC | AB22644-10mg |

Stigmasta-7,24(28)-dien-3-ol, (3β,5α,24Z)- |

23290-26-8 | 98% by HPLC | 10mg |

$1286.00 | 2024-04-20 |

Δ7-Avenasterol (E/Z mixture) 関連文献

-

Baocheng Xu,Liangxiao Zhang,Hua Wang,Denglin Luo,Peiwu Li Anal. Methods 2014 6 6860

-

Hajer Abdelkafi,Bastien Nay Nat. Prod. Rep. 2012 29 845

-

3. The chemistry and biological activity of the HyacinthaceaeDulcie A. Mulholland,Sianne L. Schwikkard,Neil R. Crouch Nat. Prod. Rep. 2013 30 1165

-

Vito Verardo,Ana Maria Gómez-Caravaca,Emanuele Marconi,Antonio Segura-Carretero,Antonia Garrido-Frenich,Alberto Fernández-Gutiérrez RSC Adv. 2016 6 50786

-

Andriana C. Kaliora,Anna Artemiou,Ioannis Giogios,Nick Kalogeropoulos Food Funct. 2013 4 1185

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬